molecular formula C16H17N B136214 2,3-Dihydro-N-benzyl-1H-inden-1-amine CAS No. 151252-98-1

2,3-Dihydro-N-benzyl-1H-inden-1-amine

Cat. No.: B136214
CAS No.: 151252-98-1
M. Wt: 223.31 g/mol
InChI Key: PCOXFQPFGPYUBK-UHFFFAOYSA-N
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Description

2,3-Dihydro-N-benzyl-1H-inden-1-amine is a bicyclic amine featuring a fused indene scaffold substituted with a benzyl group at the nitrogen atom. Its structure combines the rigidity of the indene core with the lipophilic benzyl moiety, making it a versatile intermediate in medicinal chemistry and materials science. This compound has been synthesized via nucleophilic substitution or reductive amination routes, with purity confirmed by elemental analysis and spectroscopic methods (e.g., ¹H/¹³C NMR, IR) . Recent studies highlight its utility as a precursor for urea and thiourea derivatives, which exhibit antioxidant and anticancer activities, particularly against aromatase enzymes (IC₅₀ values ranging from 12–45 µM) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOXFQPFGPYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436032
Record name 2,3-Dihydro-N-benzyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151252-98-1
Record name 2,3-Dihydro-N-benzyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-benzyl-1H-inden-1-amine typically involves the reduction of the corresponding ketone, 2,3-dihydro-1H-inden-1-one, followed by amination. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the ketone to the corresponding alcohol, which is then treated with benzylamine under acidic conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by amination with benzylamine. This method allows for efficient large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N-benzyl-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Reduction reactions can further hydrogenate the indene ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Fully hydrogenated indene derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

2,3-Dihydro-N-benzyl-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-benzyl-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-4-amine (CAS 32202-61-2)

  • Structural Difference : The amine group is at the 4-position instead of the 1-position.
  • Applications: Limited biological data, but used as a building block in organic synthesis .

2-Aminoindan (2,3-Dihydro-1H-inden-2-amine)

  • Structural Difference : Amine group at the 2-position.
  • Properties : Higher conformational flexibility due to the central amine position.
  • Applications: Known for its role in synthesizing psychoactive analogs (e.g., MDAI derivatives) .

N-Alkyl and N-Aryl Substituted Derivatives

N-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 2084-72-2)

  • Structural Difference : Methyl group instead of benzyl at the nitrogen.
  • Properties : Lower molecular weight (147.22 g/mol vs. 223.30 g/mol for N-benzyl), reduced lipophilicity (logP ~1.8 vs. ~3.5).
  • Applications : Less explored pharmacologically but serves as a simpler analog for structure-activity relationship (SAR) studies .

N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine (CAS 1220039-70-2)

  • Structural Difference : Cyclopentyl and methyl substituents at nitrogen and the indene core, respectively.
  • Properties : Increased steric bulk (MW: 215.34 g/mol) and lipophilicity (logP ~4.2).
  • Applications : Investigated for drug discovery due to enhanced binding affinity in hydrophobic pockets .

Key Observations :

Steric Effects : Bulky N-substituents (e.g., benzyl) limit rotational freedom, favoring selective receptor interactions.

Electronic Effects : Electron-withdrawing groups (e.g., 4-bromo in urea derivatives) enhance antioxidant activity .

Biological Activity

2,3-Dihydro-N-benzyl-1H-inden-1-amine is an organic compound with the molecular formula C16H17N, characterized by a benzyl group attached to the nitrogen atom of the indene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The synthesis of this compound typically involves the reduction of 2,3-dihydro-1H-inden-1-one followed by amination with benzylamine. Common methods include:

  • Reduction : Sodium borohydride (NaBH4) is often used to convert the ketone to an alcohol.
  • Amination : The alcohol is then treated with benzylamine under acidic conditions to yield the desired amine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyl group enhances its binding affinity, which may lead to inhibition of specific enzymes involved in cell proliferation and other biological processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. In studies involving human cancer cell lines, it has shown significant cytotoxic effects, outperforming some conventional chemotherapeutic agents. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth .

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Effects : A study conducted on gastric adenocarcinoma cells (MKN-45) revealed that this compound induced higher toxicity compared to Paclitaxel, a commonly used chemotherapeutic drug. The results indicated a significant reduction in cell viability at varying concentrations of the compound .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth effectively, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2,3-Dihydro-1H-inden-1-amine Lacks benzyl groupLower binding affinity
N-Benzyl-1H-indene Lacks amine groupDifferent reactivity
Indanone Derivatives Varies in substituentsDiverse biological effects

The presence of both benzyl and amine groups in this compound contributes to its unique reactivity and potential biological activities compared to these analogues .

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-N-benzyl-1H-inden-1-amine and its derivatives?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2,3-dihydro-1H-inden-1-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the N-benzyl derivative. Chiral resolution may employ chiral auxiliaries or catalysts for enantioselective synthesis, as seen in (R)-4,6-dimethyl analogs . Derivatives like urea/thiourea compounds are synthesized by reacting the amine with isocyanates/isothiocyanates, followed by purification via column chromatography .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization combines spectroscopic and analytical techniques:
  • NMR (¹H/¹³C) identifies proton environments and carbon frameworks. For example, the indenyl protons appear as distinct multiplets in δ 6.5–7.5 ppm .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography (if crystals are obtainable) resolves stereochemistry, as applied to related dihydroindenamine derivatives .
  • Elemental analysis validates purity (>95% required for pharmacological studies) .

Q. What biological activities have been reported for this compound analogs?

  • Methodological Answer : Studies highlight diverse bioactivities:
  • Neuroprotection : (R)-4,6-Dimethyl analogs modulate dopamine receptors, showing potential in Parkinson’s disease models .
  • Antioxidant/anticancer : Urea/thiourea derivatives exhibit radical scavenging (DPPH assay, IC₅₀ = 12–45 μM) and inhibit cancer cell proliferation via Aromatase binding (docking scores > -8.5 kcal/mol) .
  • Enzyme inhibition : Bromo- and nitro-substituted derivatives target monoamine oxidases (MAOs) in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral resolution methods include:
  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation .
  • Diastereomeric salt formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) for crystallization-based separation .
  • HPLC with chiral columns (e.g., Chiralpak® AD-H) to isolate enantiomers, as validated for fluorinated analogs .

Q. How do substituents on the indenamine core influence bioactivity?

  • Methodological Answer : SAR studies reveal:
  • Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antioxidant activity by stabilizing radical intermediates (IC₅₀ reduced by 30–50%) .
  • Benzyl substitution : N-Benzyl groups improve blood-brain barrier penetration, critical for neuroprotective agents .
  • Steric effects : Bulky substituents at C4/C6 reduce MAO-B affinity but increase selectivity for Aromatase .

Q. What computational strategies are used to predict the therapeutic potential of this compound derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) evaluates binding to targets like Aromatase (PDB: 3EQM). Derivatives with 4-bromo substituents show higher binding energy (-9.2 kcal/mol) than Imatinib (-7.8 kcal/mol) .
  • QSAR models correlate logP values with bioavailability; optimal ranges (logP = 2.5–3.5) balance solubility and membrane permeability .
  • MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions in reported bioactivity data for dihydroindenamine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., DPPH radical scavenging at 517 nm, fixed incubation times) .
  • Compound purity : Validate via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% theoretical) .
  • Cell line specificity : Test multiple lines (e.g., MCF-7 vs. HepG2) and include positive controls (e.g., ascorbic acid for antioxidant assays) .

Notes

  • Methodology : Emphasize reproducibility via detailed experimental protocols and validation metrics (e.g., R² in QSAR models).
  • Ethical Compliance : Adhere to in-vitro use guidelines; no human/animal testing without regulatory approval .

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